molecular formula C14H14N2O2S B1402929 N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine CAS No. 1350989-14-8

N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine

Cat. No. B1402929
M. Wt: 274.34 g/mol
InChI Key: FEUNAXFPQPCNKK-UHFFFAOYSA-N
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Description

The compound “N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine” is a complex organic molecule that contains several functional groups. These include a furylmethyl group, a methoxy group, a methyl group, and a benzothiazol-2-amine group. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis pathway .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (furyl and benzothiazol) suggests that the compound may have a planar structure. The electron-donating methoxy group and electron-withdrawing amine group could have interesting effects on the electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amine group might participate in acid-base reactions, while the aromatic rings might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of an amine group might make the compound a weak base .

Scientific Research Applications

Physical Work Capacity Enhancement

  • A study by Цублова et al. (2015) synthesized new 2-animo-6-ethoxybenzothiazole derivatives, including a compound similar to N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine. These substances enhanced physical performance in mice, suggesting potential applications in physical work capacity enhancement.

Reactivity and Synthesis

  • Ghosh et al. (2009) reported the synthesis and reactivity of N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide. This compound, which is structurally related to N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine, was used for Julia olefination reactions, indicating its utility in organic synthesis (Ghosh et al., 2009).

Antimicrobial and Corrosion Inhibition

  • Nayak and Bhat (2023) synthesized benzothiazole derivatives for potential medicinal and corrosion inhibition applications. These compounds, which are related to N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine, showed excellent bioactivities and corrosion inhibition effects (Nayak & Bhat, 2023).

Antitumor Properties

  • Chua et al. (1999) investigated the role of acetylation in the antitumor activities of 2-(4-acylaminophenyl)benzothiazoles, closely related to N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine. Their findings highlighted the antitumor potential of these compounds, especially against breast, ovarian, colon, and renal cell lines (Chua et al., 1999).

Electrochemical Studies

  • Harisha et al. (2017) conducted electrochemical studies on azo dyes derived from 6-methoxy-1,3-benzothiazol-2-amine, a structural analog of N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine. These studies are significant for understanding the electrochemical properties of similar compounds (Harisha et al., 2017).

Synthesis and Characterization

  • Gebert et al. (2003) explored the synthesis of 3-Benzyl-1,3-thiazolidines, which involve derivatives like N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine. These findings contribute to the knowledge of synthesis and characterization techniques for such compounds (Gebert et al., 2003).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could be of interest in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-9-5-6-11(17-2)12-13(9)19-14(16-12)15-8-10-4-3-7-18-10/h3-7H,8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUNAXFPQPCNKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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